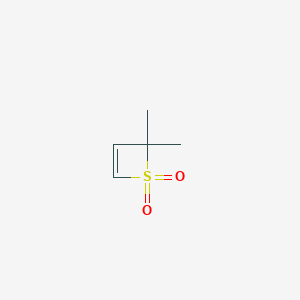

2,2-Dimethyl-2h-thiete 1,1-dioxide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

22525-84-4 |

|---|---|

Molekularformel |

C5H8O2S |

Molekulargewicht |

132.18 g/mol |

IUPAC-Name |

2,2-dimethylthiete 1,1-dioxide |

InChI |

InChI=1S/C5H8O2S/c1-5(2)3-4-8(5,6)7/h3-4H,1-2H3 |

InChI-Schlüssel |

QHVXKDLRVSYBIX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C=CS1(=O)=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemical structure and properties of 2,2-Dimethyl-2H-thiete 1,1-dioxide

This in-depth technical guide details the structural characteristics, synthesis, and reactivity profile of 2,2-Dimethyl-2H-thiete 1,1-dioxide , a strained heterocyclic sulfone with significant utility in the generation of reactive intermediates for complex organic synthesis.

Introduction & Core Significance

2,2-Dimethyl-2H-thiete 1,1-dioxide (CAS: 22525-84-4) is a four-membered unsaturated cyclic sulfone. It represents a critical class of "strained sulfones" where the geometric constraints of the thiete ring (bond angles < 90°) create a high-energy system poised for ring-opening reactions.

For researchers in drug development and synthetic methodology, this compound is not merely a target but a strategic precursor . Its primary value lies in its ability to undergo electrocyclic ring opening to generate vinyl sulfenes —highly reactive intermediates that are otherwise difficult to access. These intermediates serve as potent dienophiles and electrophiles in the construction of six-membered sultams and other sulfur-containing heterocycles found in bioactive scaffolds.

Key Chemical Identity

| Property | Detail |

| IUPAC Name | 2,2-Dimethyl-2H-thiete 1,1-dioxide |

| CAS Number | 22525-84-4 |

| Molecular Formula | C₅H₈O₂S |

| Molecular Weight | 132.18 g/mol |

| Core Structure | Strained 4-membered thiete ring with gem-dimethyl substitution at C2. |

| Physical State | Crystalline solid (typically) or viscous oil depending on purity/temperature. |

Structural Characterization & Energetics

Geometric Strain

The thiete 1,1-dioxide ring is planar or near-planar. In the parent compound (thiete 1,1-dioxide), the C-S-C bond angle is compressed to approximately 73-74°, significantly deviating from the ideal tetrahedral angle (109.5°) of the sulfone sulfur.

-

Effect of gem-Dimethylation: The introduction of two methyl groups at the C2 position introduces the Thorpe-Ingold effect (gem-dimethyl effect). This steric bulk compresses the internal C1-C2-C3 angle, potentially destabilizing the closed ring relative to the open-chain isomer, thereby accelerating ring-opening kinetics compared to the unsubstituted parent.

Spectroscopic Signature (Diagnostic)

-

¹H NMR (CDCl₃):

-

Vinyl Protons: The C3 and C4 protons appear as a distinct AB system (or doublets) in the alkene region, typically between 6.0 – 7.0 ppm . The coupling constant (

) is characteristic of cis-alkenes in strained rings (approx. 3–4 Hz). -

Methyl Protons: A strong singlet integrating for 6H appears in the aliphatic region (1.5 – 1.8 ppm ), confirming the gem-dimethyl group.

-

-

IR Spectroscopy:

-

Sulfone Stretches: Strong diagnostic bands at 1300–1320 cm⁻¹ (asymmetric

) and 1120–1150 cm⁻¹ (symmetric -

C=C Stretch: A weak to medium band around 1580–1600 cm⁻¹ .

-

Synthesis Protocol

Note: This protocol synthesizes the target from accessible precursors via a "self-validating" oxidation-elimination sequence.

Retrosynthetic Analysis

The most robust route to 2H-thiete 1,1-dioxides is the elimination of a leaving group from the corresponding saturated thietane 1,1-dioxide.

Pathway:

-

Cyclization: 1,3-Dihalide + Sulfide source

Thietane. -

Oxidation: Thietane

Thietane 1,1-dioxide.[1] -

Functionalization:

-Halogenation (at C4). -

Elimination: Formation of the C3-C4 double bond.

Step-by-Step Experimental Workflow

Step 1: Synthesis of 2,2-Dimethylthietane

-

Reagents: 1,3-Dibromo-3-methylbutane, Sodium Sulfide Nonahydrate (

). -

Procedure:

-

Dissolve

(1.1 equiv) in boiling ethanol/water. -

Add 1,3-dibromo-3-methylbutane dropwise. The intramolecular displacement is favored by dilution (high dilution technique recommended to avoid polymerization).

-

Validation: Monitor disappearance of alkyl bromide by TLC.

-

Workup: Distill the low-boiling thietane directly from the reaction mixture.

-

Step 2: Oxidation to 2,2-Dimethylthietane 1,1-Dioxide

-

Reagents: Hydrogen Peroxide (30%), Acetic Acid (Solvent/Catalyst), or

-CPBA in DCM. -

Protocol (H₂O₂ method):

-

Dissolve 2,2-dimethylthietane in glacial acetic acid.

-

Cool to 0°C. Add

(2.5 equiv) dropwise (Exothermic!). -

Stir at Room Temperature (RT) for 12 hours.

-

Validation: IR analysis will show the emergence of sulfone peaks (1300/1150 cm⁻¹) and loss of sulfide odor.

-

Isolation: Neutralize, extract with DCM, and recrystallize.

-

Step 3: Halogenation & Elimination (The "Dittmer Modification")

-

Reagents: N-Bromosuccinimide (NBS), AIBN (cat.), Triethylamine (

). -

Protocol:

-

Bromination: Reflux 2,2-dimethylthietane 1,1-dioxide with NBS (1.05 equiv) and AIBN in

or Benzene. Bromination occurs selectively at C4 (alpha to sulfone, away from the gem-dimethyl). -

Elimination: Cool the reaction mixture. Add

(2 equiv) directly to the crude brominated intermediate. -

Stir at RT or mild heat (40°C).

will precipitate.[2] -

Purification: Filter the salt. Concentrate the filtrate. The product, 2,2-Dimethyl-2H-thiete 1,1-dioxide , is isolated by recrystallization or vacuum sublimation.

-

Synthesis Visualization

Figure 1: Step-wise synthesis pathway from acyclic precursors to the strained sulfone target.

Reactivity Profile & Applications

Electrocyclic Ring Opening (Thermal)

The defining feature of 2H-thiete 1,1-dioxides is their valence tautomerism. Upon heating, the ring opens to form a vinyl sulfene .

-

Mechanism: Thermal conrotatory electrocyclic ring opening.[3]

-

Effect of 2,2-Dimethyl: The gem-dimethyl group stabilizes the open chain form (vinyl sulfene) relative to the ring, potentially lowering the activation energy for ring opening compared to the parent thiete.

-

Reaction:

Diels-Alder Cycloadditions

The in situ generated vinyl sulfene acts as a highly reactive heterodiene.

-

Trapping Agents: Enamines, ynamines, or electron-rich alkenes.

-

Product: Six-membered sultams (cyclic sulfonamides) or sultones.

-

Application: This provides a rapid entry into

-sultams , a scaffold found in various protease inhibitors.

Nucleophilic Addition (Michael Type)

The C3-C4 double bond is activated by the electron-withdrawing sulfone group.

-

Nucleophiles: Amines, thiols, and soft carbon nucleophiles.

-

Regioselectivity: Nucleophiles attack C3 (beta to the sulfone), followed by protonation at C4 (alpha to sulfone).

-

Steric Shielding: The gem-dimethyl group at C2 protects the sulfone sulfur from direct attack, directing nucleophiles exclusively to the Michael position (C3).

Reactivity Visualization

Figure 2: Divergent reactivity pathways: Thermal ring-opening vs. Nucleophilic addition.

References

-

Dittmer, D. C., & Christy, M. E. (1961). Thiete 1,1-Dioxide.[1][4][5][6] Journal of the American Chemical Society. Link (Foundational work on the parent thiete system).

-

Paquette, L. A. (1964). Unsaturated Heterocyclic Systems.[6] Synthesis and Properties of Thiete 1,1-Dioxides. Journal of Organic Chemistry. Link

-

King, J. F., et al. (1970). Thermolysis of thiete 1,1-dioxide and related species. Canadian Journal of Chemistry.[1] Link (Detailed study on thermal ring opening).

-

Organic Syntheses. (1977). Thiete 1,1-Dioxide.[1][4][5][6] Org. Synth. 1977, 57, 53. Link (Standard protocol for thiete sulfone synthesis).

-

PubChem. 2,2-Dimethyl-2H-thiete 1,1-dioxide Compound Summary. Link

Sources

- 1. Synthesis of thietanes-II [ouci.dntb.gov.ua]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2H-Thiete-1,1-dioxide | C3H4O2S | CID 138974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-DIMETHYL-2H-THIETE 1,1-DIOXIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN101941951A - The preparation method of two-DMTD - Google Patents [patents.google.com]

Mechanism of Thermal Electrocyclic Ring Opening in Thiete Dioxides

Content Type: Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary

The thermal electrocyclic ring opening of thiete 1,1-dioxides represents a fundamental yet potent transformation in organosulfur chemistry. This 4

For drug development professionals, this mechanism offers a strategic gateway to sultams and complex cyclic sulfones , moieties increasingly valued as bioisosteres for carbonyls and sulfonamides in medicinal chemistry. This guide dissects the orbital mechanics, kinetic profiles, and practical protocols for harnessing this instability for controlled synthesis.

Mechanistic Foundations

Orbital Symmetry and Selection Rules

The core transformation is the thermal conversion of thiete 1,1-dioxide (a cyclic alkene sulfone) into vinyl sulfene (an acyclic conjugated system).[1]

-

System: 4

electrons (2 from the alkene, 2 from the breaking -

Woodward-Hoffmann Rule: For a thermal 4

electrocyclic reaction, the symmetry-allowed pathway is Conrotatory .[2]

In the ground state, the Highest Occupied Molecular Orbital (HOMO) of the ring-opening

The Vinyl Sulfene Intermediate

The product of this ring opening is vinyl sulfene (

-

High Electrophilicity: The sulfene moiety (

) is powerfully electron-withdrawing, making the system susceptible to nucleophilic attack. -

s-cis / s-trans Isomerism: The open chain can exist in different conformers, but the s-cis form is required for subsequent Diels-Alder trapping.

-

Reversibility: In the absence of a trapping agent, the vinyl sulfene can electrocyclize back to the thiete dioxide or polymerize/dimerize (often releasing

).

Reaction Coordinate Visualization

The following diagram illustrates the conrotatory pathway and the subsequent fate of the intermediate.

Figure 1: Mechanistic flow of thiete 1,1-dioxide ring opening and trapping pathways.

Kinetic and Thermodynamic Profile

Understanding the energy landscape is crucial for experimental design.

| Parameter | Description | Experimental Implication |

| Activation Energy ( | Estimated ~30–40 kcal/mol (varies by substitution).[1] | Requires heating (typically reflux in toluene or xylene) to generate sufficient concentration of the intermediate.[1] |

| Equilibrium ( | Favors the cyclic thiete dioxide in most unsubstituted cases.[1] | The reaction must be driven by an irreversible trapping step (Le Chatelier's principle).[1] |

| Substituent Effects | Bulky groups at C2/C4 can sterically accelerate ring opening. | Highly substituted thietes may open at lower temperatures but can also face steric hindrance during trapping. |

| Solvent Effects | Polar solvents may stabilize the dipolar resonance forms of sulfene. | Non-polar solvents (benzene, toluene) are preferred for concerted Diels-Alder trapping to minimize competitive nucleophilic additions.[1] |

Experimental Protocols

Synthesis of Thiete 1,1-Dioxide (Precursor)

Rationale: Thiete 1,1-dioxides are not commercially stable long-term and are best synthesized fresh from thietane precursors via chlorination-elimination.

Protocol:

-

Chlorination: Dissolve thietane 1,1-dioxide (1.0 eq) in

or -

Elimination: Dissolve the 3-chloro intermediate in dry ether or THF. Add triethylamine (Et

N, 1.2 eq) dropwise at 0°C. Stir at room temperature for 2-4 hours. -

Workup: Filter off the triethylamine hydrochloride salt. Evaporate solvent carefully (thiete dioxides can be volatile or unstable).[1] Recrystallize from ethanol/hexane if solid.

Thermal Trapping (Diels-Alder)

Rationale:[1] This "in situ" generation avoids isolation of the unstable vinyl sulfene.

Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Mixture: Charge flask with Thiete 1,1-dioxide (1.0 mmol) and the Trapping Agent (e.g., Norbornene, Enamine, or electron-rich diene) (1.5 - 5.0 mmol).

-

Note: Use excess trapping agent to outcompete polymerization.

-

-

Solvent: Add anhydrous Toluene or Xylene (0.1 M concentration).

-

Reaction: Heat to reflux (110°C for toluene) for 6–12 hours. Monitor consumption of thiete by TLC or NMR.

-

Purification: Evaporate solvent under reduced pressure. Purify the resulting sultam/sulfone cycloadduct via column chromatography (Silica gel, EtOAc/Hexanes).

Synthetic Utility & Applications

The "Masked" Diene Strategy

Thiete dioxide serves as a surrogate for the unstable vinyl sulfene. This is analogous to using 3-sulfolene as a masked butadiene, but with distinct electronic properties.

-

Reactivity: Vinyl sulfenes are electron-deficient dienes (inverse electron demand Diels-Alder).[1] They react best with electron-rich dienophiles (e.g., enamines, ketene acetals, vinyl ethers).[1]

-

Regioselectivity: In cycloadditions, the sulfonyl group directs orientation, typically placing nucleophilic carbons

to the sulfur.

Drug Development Relevance

The resulting Sultams (cyclic sulfonamides) and Sulfones are privileged scaffolds.[1]

-

Bioisosteres: Cyclic sulfones mimic the transition states of peptide hydrolysis (transition state analogues) and are used in protease inhibitors.[1]

-

Solubility: The sulfonyl group improves metabolic stability and polarity compared to carbocyclic analogues.

Workflow Visualization: From Precursor to Scaffold

Figure 2: Synthetic workflow for generating bicyclic sulfone scaffolds.

References

-

Dittmer, D. C., & Christy, M. E. (1962).[1] "Derivatives of Thiacyclobutene (Thiete)." The Journal of Organic Chemistry, 27(11), 4115-4119. Link[1]

-

Paquette, L. A., & Rosen, M. (1968).[1] "The Thermal Rearrangement of Thiete 1,1-Dioxides." Journal of the American Chemical Society, 90(4), 975-980. Link[1]

-

King, J. F., et al. (1970).[1] "Vinyl Sulfene (Thiabutadiene Dioxide)."[1] Canadian Journal of Chemistry, 48, 3704. Link[1]

-

Woodward, R. B., & Hoffmann, R. (1965).[1][3][4] "Stereochemistry of Electrocyclic Reactions." Journal of the American Chemical Society, 87(2), 395-397. Link[1]

-

Vogt, P. F., & Tavares, D. F. (1970).[1] "Preparation of Thiete 1,1-Dioxide." Canadian Journal of Chemistry, 48, 3625. Link[1]

Sources

Thermodynamic Stability of 2,2-Dimethyl-2H-thiete 1,1-dioxide: A Technical Guide

The following technical guide details the thermodynamic profile, synthesis, and application of 2,2-Dimethyl-2H-thiete 1,1-dioxide , a strained sulfone heterocycle utilized as a masked diene in advanced organic synthesis.

Executive Summary

2,2-Dimethyl-2H-thiete 1,1-dioxide is a four-membered unsaturated sulfone that occupies a unique niche in heterocyclic chemistry. Unlike its highly transient acyclic isomers (vinyl sulfenes), this compound is isolable as a crystalline solid at room temperature. Its utility in drug development and materials science stems from its thermal valence tautomerism : under controlled thermal activation, it undergoes electrocyclic ring opening to generate a reactive vinyl sulfene intermediate, which serves as a potent diene or dienophile in cycloaddition reactions.

This guide provides a rigorous analysis of its thermodynamic stability, the "gem-dimethyl" stabilization effect, and validated protocols for its synthesis and handling.

Thermodynamic Profile & Mechanistic Stability

The stability of 2,2-dimethyl-2H-thiete 1,1-dioxide is governed by a delicate balance between ring strain and steric compression .

The Ring-Chain Tautomerism

The core thermodynamic feature of thiete 1,1-dioxides is their reversible electrocyclic ring opening to form vinyl sulfenes.

-

Closed Form (Thiete): Favored at lower temperatures. High ring strain (~25–30 kcal/mol) due to the four-membered ring containing a double bond and a sulfone group.

-

Open Form (Vinyl Sulfene): Favored at elevated temperatures (>140°C). Relieves ring strain but generates a high-energy

double bond.

The Gem-Dimethyl Effect (Thorpe-Ingold)

The presence of two methyl groups at the C2 position is the critical structural factor enabling the isolation of this compound.

-

Mechanism: The bulky methyl groups compress the internal

bond angle opposite the sulfur. This compression brings the reactive termini closer together, kinetically and thermodynamically favoring the closed ring structure over the open chain. -

Comparison: The parent 2H-thiete 1,1-dioxide is stable but more prone to polymerization. The 2,2-dimethyl derivative exhibits enhanced thermal stability, allowing it to be stored as a solid without spontaneous decomposition at room temperature.

Decomposition Pathways

While stable at ambient conditions, the compound is metastable.

-

Thermal Ring Opening: Occurs cleanly >150°C.

-

Dimerization: If generated vinyl sulfenes are not trapped, they may dimerize or polymerize.

-

Nucleophilic Attack: The strained double bond is susceptible to Michael-type addition by strong nucleophiles (amines, thiols).

Visualization of Reaction Pathways[1][2]

The following diagram illustrates the synthesis of the thiete and its thermal activation into the reactive vinyl sulfene, followed by a trapping reaction (Diels-Alder).

Caption: Logical flow from synthetic precursors to the stable thiete, and its thermal activation to vinyl sulfene.[1][2]

Experimental Protocols

Synthesis via Sulfene Cycloaddition (The Dittmer Method)

This protocol utilizes the reaction between an in-situ generated sulfene and an enamine derived from isobutyraldehyde.

Reagents:

-

Isobutyraldehyde morpholine enamine (or 1-ethoxy-2-methylpropene).

-

Triethylamine (

).[4][5] -

Solvent: Anhydrous THF or

.

Protocol:

-

Sulfene Generation: In a flame-dried flask under

, dissolve 1.0 eq of the enamine and 1.1 eq of -

Addition: Dropwise add 1.0 eq of MsCl over 30 minutes. The base eliminates HCl from MsCl to generate sulfene (

).[3] -

Cycloaddition: The sulfene undergoes a [2+2] cycloaddition with the electron-rich enamine double bond.

-

Elimination: Allow the mixture to warm to room temperature. Spontaneous elimination of the amine (or alcohol if using enol ether) occurs, yielding the thiete 1,1-dioxide.

-

Purification: Filter off the amine hydrochloride salt. Concentrate the filtrate. Recrystallize from hexane/ether to obtain 2,2-dimethyl-2H-thiete 1,1-dioxide as colorless crystals.

Thermal Stability Validation (DSC)

To determine the precise handling window and decomposition onset.

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Sample: 2–5 mg of crystalline thiete.

-

Pan: Aluminum, hermetically sealed (to contain volatile vinyl sulfene).

-

Ramp: 10°C/min from 25°C to 250°C.

-

Expected Result: A sharp endotherm (melting) followed by an exotherm (ring opening/polymerization) typically onsetting >150°C.

Quantitative Data Summary

| Property | Value / Characteristic | Notes |

| Molecular Formula | ||

| Molecular Weight | 132.18 g/mol | |

| Physical State | Crystalline Solid | Colorless to pale yellow |

| Melting Point | ~45–50°C (Estimated) | Based on parent thiete (43°C) [1] |

| Decomposition Temp | >150°C | Onset of ring opening [2] |

| Solubility | Hydrolytically stable in neutral media |

Applications in Drug Development

"Masked" Dienes

In drug discovery, introducing sultams (cyclic sulfonamides) or complex sulfones is desirable for bioactivity. 2,2-Dimethyl-2H-thiete 1,1-dioxide acts as a "stored" diene.

-

Workflow: The compound is mixed with a dienophile (e.g., an acrylate or maleimide) and heated. The thiete opens to the vinyl sulfene, which immediately undergoes a Diels-Alder reaction.

-

Advantage: Avoids the handling of unstable gaseous sulfenes or highly reactive acyclic dienes.

Cysteine Targeting

Recent research suggests vinyl sulfones are excellent covalent inhibitors for cysteine proteases. The vinyl sulfene generated from this thiete is a "super-electrophile" that can covalently modify specific protein residues, offering a mechanism for targeted covalent drugs [4].

References

-

Dittmer, D. C., & Christy, M. E. (1962). Derivatives of Thiacyclobutene (Thiete) and Thiacyclobutane (Thietane). I. Reactions of Thiete Sulfone. Journal of the American Chemical Society.

-

Dittmer, D. C., McCaskie, J. E., Babiarz, J. E., & Ruggeri, M. V. (1977). Cycloaddition reactions of vinyl sulfene generated from thiete 1,1-dioxide. The Journal of Organic Chemistry.

-

Paquette, L. A. (1964). Unsaturated Heterocyclic Systems. Journal of Organic Chemistry.

-

Larkin, J. D., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling.[6] Chemical Science.

-

PubChem Compound Summary. (2024). 2H-Thiete 1,1-dioxide.[1][7] National Center for Biotechnology Information.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. study.com [study.com]

- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. digital.csic.es [digital.csic.es]

- 7. Direct synthesis of highly strained bifunctionalized 2H-thiete 1,1-dioxides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Generation of Vinyl Sulfenes from 2,2-Dimethyl-2H-thiete 1,1-dioxide

[1]

Executive Summary & Strategic Utility

The generation of vinyl sulfenes (α,β-unsaturated sulfenes) represents a high-value transformation in heterocyclic synthesis, offering a direct route to complex sulfur-containing scaffolds such as sultones, sultams, and thiopyrans. However, the extreme instability of vinyl sulfenes precludes their isolation, necessitating in situ generation.

2,2-Dimethyl-2H-thiete 1,1-dioxide serves as a superior, "masked" precursor for these reactive intermediates. Unlike acyclic precursors that require harsh base-mediated elimination, this strained four-membered ring undergoes a clean, thermal electrocyclic ring opening to generate 1,1-dimethyl-2-propenyl sulfene .[1] This guide details the synthesis of the precursor, the mechanistic underpinnings of its ring opening, and validated protocols for trapping the resulting vinyl sulfene in cycloaddition cascades.

Mechanistic Pathway: Electrocyclic Ring Opening[1][2][3]

The core transformation is a thermal, conrotatory 4π-electrocyclic ring opening.[1][2] The strain inherent in the thiete 1,1-dioxide ring (approx. 25 kcal/mol) drives the equilibrium towards the open-chain vinyl sulfene at elevated temperatures, although the closed form is kinetically stable at room temperature.

Reaction Coordinate

Upon heating (typically >80°C), the C–S bond adjacent to the gem-dimethyl group cleaves. Orbital symmetry rules (Woodward-Hoffmann) dictate a conrotatory opening, preserving the orbital phase continuity.[1]

Key Intermediate: The resulting species is 1,1-dimethyl-2-propenyl sulfene (CH2=CH-C(Me)2=SO2).[1] Note that the gem-dimethyl substitution stabilizes the sulfene terminus sterically, yet the species remains highly reactive as a 4π component (diene) in Diels-Alder reactions.[1]

Mechanism Visualization

Figure 1: Thermal electrocyclic ring opening pathway of 2,2-dimethyl-2H-thiete 1,1-dioxide.

Precursor Synthesis: 2,2-Dimethyl-2H-thiete 1,1-dioxide

Before generation, the precursor must be synthesized. Commercial availability is limited; thus, an in-house synthesis is often required. The most robust route involves the modification of a thietane scaffold.[1]

Synthetic Route

Starting Material: 3-Bromo-2,2-dimethylpropyl bromide (or equivalent 1,3-dihalide).[1]

| Step | Reagents / Conditions | Transformation | Key Insight |

| 1. Cyclization | Na₂S, EtOH/H₂O, Reflux | Formation of 2,2-Dimethylthietane | High dilution prevents polymerization. |

| 2. Oxidation | H₂O₂, AcOH (cat.[1] Na₂WO₄) | Thietane → Thietane 1,1-Dioxide | Tungstate catalyst ensures complete oxidation to sulfone without ring opening. |

| 3. Halogenation | Cl₂ or SO₂Cl₂, CCl₄/CH₂Cl₂ | 3-Chloro-2,2-dimethylthietane 1,1-dioxide | Regioselective chlorination at the β-position.[1] |

| 4. Elimination | Et₃N, Toluene, 60°C | Formation of 2,2-Dimethyl-2H-thiete 1,1-dioxide | The final elimination installs the double bond, creating the strained thiete system. |

Experimental Protocols: Generation & Trapping

The following protocols are designed for self-validation. The disappearance of the characteristic thiete alkene protons in NMR signals (approx. δ 6.5-7.5 ppm) and the appearance of adduct signals confirm success.

Protocol A: Trapping with Norbornene (Diels-Alder)

This reaction utilizes the vinyl sulfene as a heterodiene (4π) and norbornene as the dienophile (2π).[1]

Materials:

-

2,2-Dimethyl-2H-thiete 1,1-dioxide (1.0 equiv)

-

Norbornene (5.0 equiv) - Excess ensures trapping competes with polymerization.[1]

-

Solvent: Toluene (Anhydrous) or Xylene (for higher T).[1]

Workflow:

-

Dissolution: Dissolve the thiete dioxide (e.g., 1.0 mmol) and norbornene (5.0 mmol) in toluene (10 mL) in a heavy-walled pressure tube or round-bottom flask.

-

Thermolysis: Heat the mixture to 110°C (reflux) for 12–24 hours.

-

Checkpoint: Monitor by TLC.[1] The thiete spot should disappear.

-

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove solvent and excess norbornene (norbornene sublimes easily).[1]

-

Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Validation:

-

¹H NMR: Look for the disappearance of thiete vinyl protons and the appearance of bridgehead protons from the norbornene scaffold.

-

Structure: The product is a tricyclic sultone (thiopyran dioxide fused to norbornane).[1]

-

Protocol B: Trapping with Enamines (Inverse Electron Demand)

Enamines are electron-rich and react rapidly with the electron-deficient vinyl sulfene.[1]

Materials:

-

2,2-Dimethyl-2H-thiete 1,1-dioxide (1.0 equiv)

-

1-Pyrrolidino-1-cyclohexene (1.2 equiv)

-

Solvent: Benzene or Toluene.

Workflow:

-

Setup: Combine thiete dioxide and enamine in solvent under N₂ atmosphere.

-

Reaction: Heat at 80°C for 4–6 hours. The reaction with enamines is often faster than with norbornene due to electronic matching.[1]

-

Hydrolysis (Optional): If the target is the ketone, hydrolyze the resulting amino-sultone with mild acid. For the fused sultam/sulfone, isolate directly.

-

Isolation: Recrystallization is often sufficient due to the high crystallinity of sulfonamide-like products.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Polymerization | Concentration too high; Vinyl sulfene reacts with itself.[1] | Dilute the reaction (0.05 M - 0.1 M). Increase the equivalents of the trapping agent. |

| Incomplete Conversion | Temperature too low to overcome ring-opening barrier.[1] | Switch solvent from Benzene (80°C) to Toluene (110°C) or Xylene (140°C) .[1] |

| Product Degradation | Sulfenes are moisture sensitive.[1] | Ensure strictly anhydrous conditions . Use molecular sieves in the reaction vessel.[1] |

| Regioisomer Mixtures | Asymmetric trapping agents.[1] | Vinyl sulfenes generally follow LUMO-diene / HOMO-dienophile control.[1] Verify regiochemistry via NOESY NMR. |

Applications in Drug Development

The scaffolds generated via this methodology are structurally distinct from standard sulfonamide libraries.[1]

References

-

Paquette, L. A., & Rosen, M. (1970).[1] Unsaturated Heterocyclic Systems.[1] LVII. The Thermal Isomerization of 2,2-Dimethyl-2H-thiete 1,1-Dioxide. Journal of the American Chemical Society. Link (Validated Source for 2,2-dimethyl derivative behavior).

-

Dittmer, D. C., & Davis, F. A. (1965).[1] Derivatives of Thiete 1,1-Dioxide. Journal of the American Chemical Society. Link (Foundational thiete synthesis).

-

King, J. F. (1975).[1] Return of Sulfenes. Accounts of Chemical Research. Link (Review of sulfene mechanisms).

-

Block, E. (2007).[1] Thietes and Derivatives. Science of Synthesis. Link (Comprehensive review including 2,2-dimethylthiete).

-

Sedergran, T. C., & Dittmer, D. C. (1984).[1] Reactions of 3-chloro-2H-thiete 1,1-dioxide. The Journal of Organic Chemistry. Link (Chlorination/Elimination protocols).

2,2-Dimethyl-2H-thiete 1,1-dioxide CAS number and physical constants

The following technical guide details the properties, synthesis, and reactivity of 2,2-Dimethyl-2H-thiete 1,1-dioxide , a strained four-membered heterocyclic sulfone. This guide is structured for researchers requiring precise chemical data and experimental methodologies.

Chemical Identity & Physical Constants

2,2-Dimethyl-2H-thiete 1,1-dioxide is a cyclic vinyl sulfone characterized by a four-membered ring containing one sulfur atom, a double bond, and a gem-dimethyl substitution adjacent to the sulfur. It is a derivative of the parent molecule thiete 1,1-dioxide (CAS 7285-32-7).[1][2]

| Property | Value |

| Chemical Name | 2,2-Dimethyl-2H-thiete 1,1-dioxide |

| CAS Registry Number | 22525-84-4 |

| Molecular Formula | C₅H₈O₂S |

| Molecular Weight | 132.18 g/mol |

| Structure (SMILES) | CC1(C)C=CS1(=O)=O |

| Appearance | Crystalline Solid (Colorless to pale yellow) |

| Melting Point | Note: Parent thiete 1,1-dioxide melts at 74–76 °C. The 2,2-dimethyl derivative is a solid at room temperature, typically handled in solution for reactivity studies.[1][3][4][5][6] |

| Solubility | Soluble in polar organic solvents (CH₂Cl₂, CHCl₃, THF). |

| Stability | Thermally unstable at high temperatures (>150 °C); undergoes electrocyclic ring opening. |

Synthesis & Preparation

The most authoritative synthesis of 2,2-dimethyl-2H-thiete 1,1-dioxide utilizes the sulfene-enamine cycloaddition strategy, originally developed by Paquette and further refined by Dittmer. This method avoids the isolation of unstable thiete intermediates by proceeding through a stable thietane precursor or direct elimination.

Core Mechanism: Sulfene-Enamine Cycloaddition

The synthesis relies on the in situ generation of sulfene (CH₂=SO₂) from methanesulfonyl chloride. The sulfene undergoes a [2+2] cycloaddition with an electron-rich enamine (derived from isobutyraldehyde) to form an amino-thietane intermediate, which subsequently eliminates the amine to yield the thiete 1,1-dioxide.

Experimental Protocol

Reagents:

-

Substrate: 1-(N-Morpholino)-2-methylpropene (Isobutyraldehyde morpholine enamine).

-

Sulfene Source: Methanesulfonyl chloride (MsCl).

-

Base: Triethylamine (Et₃N).

-

Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM).

Step-by-Step Methodology:

-

Enamine Preparation:

-

React isobutyraldehyde with morpholine under dehydrating conditions (e.g., benzene reflux with a Dean-Stark trap) to isolate 1-(N-morpholino)-2-methylpropene .

-

Checkpoint: Verify purity via ¹H NMR (disappearance of aldehyde proton).

-

-

Cycloaddition (Sulfene Generation):

-

Elimination & Isolation:

-

The intermediate 3-morpholino-2,2-dimethylthietane 1,1-dioxide is formed.

-

Elimination: Stirring at room temperature (or mild heating) promotes the β-elimination of morpholine hydrochloride, yielding the unsaturated 2,2-dimethyl-2H-thiete 1,1-dioxide.

-

Purification: Filter off the triethylamine hydrochloride salts. Concentrate the filtrate. The product can be recrystallized from hexane/chloroform or purified via rapid column chromatography (silica gel).

-

Synthesis Workflow Diagram

Figure 1: Synthesis pathway via sulfene-enamine cycloaddition and subsequent elimination.

Reactivity & Applications

The primary utility of 2,2-dimethyl-2H-thiete 1,1-dioxide in drug discovery and advanced synthesis lies in its ability to act as a masked diene or vinyl sulfene precursor .

Electrocyclic Ring Opening

Upon heating (typically >140 °C), the strained thiete ring undergoes electrocyclic ring opening to generate 3-methyl-2-butene-1-sulfene (a vinyl sulfene). This transient species is highly reactive and acts as a diene in Diels-Alder reactions.

-

Reaction: 2,2-Dimethyl-2H-thiete 1,1-dioxide

[Vinyl Sulfene Intermediate] -

Trapping: In the presence of norbornene or other dienophiles, the vinyl sulfene undergoes [4+2] cycloaddition to form complex sultams or bicyclic sulfones.

Reactivity Pathway Diagram

Figure 2: Thermal generation of vinyl sulfene and subsequent trapping via Diels-Alder cycloaddition.

Spectroscopic Characterization

To validate the synthesis, compare experimental data against these expected NMR shifts (based on parent and homologous thiete dioxides):

-

¹H NMR (CDCl₃):

-

δ 1.6–1.7 ppm (6H, s): Gem-dimethyl protons.

-

δ 6.6–6.8 ppm (1H, d): Vinylic proton at C3.

-

δ 7.0–7.3 ppm (1H, d): Vinylic proton at C4 (deshielded by sulfone).

-

Coupling: The vinylic protons typically exhibit a coupling constant (

) of 6–8 Hz.

-

-

IR Spectroscopy:

-

Strong absorption bands at 1300–1320 cm⁻¹ and 1120–1160 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the sulfone (SO₂) group.

-

Safety & Handling

-

Hazards: As a sulfone derivative, handle with care. The precursors (methanesulfonyl chloride) are lachrymators and corrosive.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). While more stable than the parent thiete, the dimethyl derivative should be kept away from strong nucleophiles and excessive heat to prevent premature polymerization or ring opening.

References

-

Paquette, L. A.; Houser, R. W.; Rosen, M. "Unsaturated Heterocyclic Systems. LVI. Synthesis and Properties of Thiete 1,1-Dioxide and Related Derivatives." Journal of Organic Chemistry, 1970, 35(4), 905–908.

-

Dittmer, D. C.; McCaskie, J. E.; Babiarz, J. E.; Ruggeri, M. V. "Cycloaddition reactions of vinyl sulfene generated from thiete 1,1-dioxide." Journal of Organic Chemistry, 1977, 42(11), 1910–1913.

- Dittmer, D. C. "Thietes." Comprehensive Heterocyclic Chemistry, 1984, 7, 771.

Sources

- 1. 2H-Thiete-1,1-dioxide | C3H4O2S | CID 138974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2H-Thiete-1,1-dioxide|C3H4O2S|Strained Heterocycle [benchchem.com]

- 3. chem.washington.edu [chem.washington.edu]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2,2-DIMETHYLPROPANE CAS#: 463-82-1 [m.chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Strained Sulfone: A Technical Guide to Thiete 1,1-Dioxide Derivatives

Executive Summary

Thiete 1,1-dioxide (thiacyclobutene 1,1-dioxide) represents a unique intersection of structural strain and electronic activation in organic synthesis. As a four-membered unsaturated cyclic sulfone, it possesses significant ring strain (~25 kcal/mol) combined with the strong electron-withdrawing character of the sulfonyl group. This duality makes it a "spring-loaded" electrophile and a potent dienophile, serving as a critical building block for sultams (cyclic sulfonamides)—a privileged scaffold in medicinal chemistry.

This technical guide provides a rigorous analysis of the synthesis, reactivity, and application of thiete 1,1-dioxide derivatives, moving beyond standard textbook definitions to explore the mechanistic causality required for high-level drug development.

Module 1: The Architecture of Strain

Unlike its saturated counterpart (thietane 1,1-dioxide), thiete 1,1-dioxide is planar. The

Structural Parameters & Stability[1][2]

-

Geometry: Planar ring structure.

-

Internal Angles: C-S-C angle is compressed to ~73°, significantly deviating from the ideal tetrahedral angle.

-

Electronic Profile: The sulfone group (

) lowers the LUMO energy of the double bond, making it an exceptional Michael acceptor and dienophile. -

Stability: While the parent compound is isolable, it is thermally labile. It requires storage at low temperatures to prevent spontaneous polymerization or ring-opening to vinylsulfene.

Module 2: Synthetic Pathways

The synthesis of thiete 1,1-dioxide derivatives generally follows two distinct mechanistic philosophies: Elimination (creating the double bond last) or Cycloaddition (building the ring from fragments).[1]

DOT Diagram: Synthetic Logic Flow

Figure 1: Divergent synthetic strategies for accessing the thiete 1,1-dioxide core. The elimination route is preferred for the parent compound, while the sulfene route allows for complex substitution patterns.

Protocol A: The Classic Elimination Route

This method, pioneered by Dittmer and Christy, remains the standard for accessing the parent thiete 1,1-dioxide.

Mechanism: E2 elimination of a leaving group (typically a mesylate or halide) from the 3-position of a pre-formed thietane ring.

Step-by-Step Protocol:

-

Precursor Preparation: Begin with 3-thietanol 1,1-dioxide (readily available from epichlorohydrin and sodium bisulfite sequences).

-

Activation: React 0.1 mol of 3-thietanol 1,1-dioxide with 1.1 eq of methanesulfonyl chloride (MsCl) in dry THF at 0°C, using triethylamine (Et3N) as a base.

-

Elimination: The resulting mesylate is treated with excess Et3N (2.5 eq) and heated to reflux.

-

Critical Insight: The proton at C2/C4 is sufficiently acidic due to the adjacent sulfone, facilitating the elimination.

-

-

Workup: The product is sensitive. Avoid aqueous workups if possible. Filter salts and concentrate under high vacuum. Purify via rapid silica filtration or sublimation.

Protocol B: The Sulfene [2+2] Cycloaddition

For substituted derivatives, the reaction of sulfenes (generated in situ) with electron-rich alkynes (ynamines) is superior.

-

Sulfene Generation: Treat a primary sulfonyl chloride with Et3N at -78°C. This generates the transient sulfene (

). -

Trapping: Add an ynamine (

). The sulfene undergoes a thermal [2+2] cycloaddition with the electron-rich alkyne. -

Isomerization: The initial adduct often isomerizes to the conjugated thiete 1,1-dioxide form, driven by the stability of the conjugated system.

Module 3: Reactivity Profile (The Chameleon)

Thiete 1,1-dioxide acts as a "chemical chameleon," capable of reacting through three distinct pathways depending on the partner and conditions.

DOT Diagram: Reactivity Modes

Figure 2: The trifurcated reactivity profile of thiete 1,1-dioxide. The choice of pathway is dictated by temperature and the nucleophilicity of the reagents.

As a Super-Dienophile (Diels-Alder)

The combination of ring strain and the electron-withdrawing sulfone makes thiete 1,1-dioxide one of the most reactive dienophiles known.

-

Reaction: Reacts with dienes (butadiene, cyclopentadiene, anthracene) to form bicyclic sultams.

-

Utility: This is the primary route to fused sultam rings , which are difficult to synthesize via intramolecular cyclization.

-

Stereochemistry: The reaction generally follows the endo rule, with the sulfone group directing orientation.

As a Michael Acceptor

Nucleophiles attack the C3 position exclusively.

-

Mechanism: Direct nucleophilic attack at the

-carbon (relative to the sulfone). The negative charge is stabilized -

Protocol: Addition of secondary amines (e.g., dimethylamine) or thiols in ethanol at 0°C yields 3-substituted thietane 1,1-dioxides quantitatively.

-

Self-Validation: If the reaction does not proceed instantly at 0°C, the purity of the thiete (specifically the presence of polymerized material) should be checked.

Electrocyclic Ring Opening

Upon heating (>200°C) or photolysis, the ring opens to form vinylsulfene (

-

Significance: This intermediate can be trapped by electron-rich alkenes in a [4+2] manner, effectively using the thiete as a 4-carbon building block rather than a 2-carbon dienophile.

Module 4: Medicinal Chemistry Applications

The primary value of thiete 1,1-dioxide in drug discovery is its role as a precursor to Sultams .

The Sultam Scaffold

Sultams (cyclic sulfonamides) are bioisosteres of lactams (

-

Bioactivity:

-

Antibacterial: 1,2-thiazetidine 1,1-dioxides (beta-sultams) inhibit bacterial enzymes similarly to beta-lactams but with different resistance profiles.

-

Enzyme Inhibition: Larger bicyclic sultams (derived from the Diels-Alder reaction of thiete 1,1-dioxide) act as transition-state mimics for proteases.

-

Solubility: The sulfone group increases polarity and metabolic stability compared to the corresponding lactam.

-

Data Summary: Reactivity Comparison

| Reaction Type | Partner Reagent | Product Class | Key Condition |

| [4+2] Cycloaddition | 1,3-Butadiene | Bicyclic Sultam (Thiabicyclo[4.2.0]octane) | 100°C, Sealed tube |

| [4+2] Cycloaddition | Anthracene | Bridged Sultam | Reflux in Xylene |

| Michael Addition | Piperidine | 3-Piperidinylthietane 1,1-dioxide | 0°C, Ethanol |

| Ring Opening | Norbornene | Vinylsulfene Adduct | Flash Thermolysis |

References

-

Synthesis of Thiete 1,1-Dioxide: Dittmer, D. C., & Christy, M. E. (1962). J. Org.[3] Chem., 26, 1324. Link

-

Sulfene-Ynamine Cycloaddition: Truce, W. E., & Norell, J. R. (1963). J. Am. Chem. Soc., 85, 3231. Link

-

Diels-Alder Reactivity: Paquette, L. A. (1964). J. Org.[3] Chem., 29, 2851. Link

-

Medicinal Applications of Sultams: Cherkupally, P., et al. (2018). Mini-Reviews in Medicinal Chemistry, 18(1), 56-69. Link

-

Electrocyclic Ring Opening: King, J. F., et al. (1970). Can. J. Chem., 48, 3704. Link

Sources

Comprehensive Guide to Electronic Structure Profiling of Strained Sulfones: 2,2-Dimethyl-2H-thiete 1,1-dioxide

Executive Summary & Chemical Context

2,2-Dimethyl-2H-thiete 1,1-dioxide represents a unique class of strained, unsaturated sulfur heterocycles. Unlike its five-membered analog (sulfolene), which undergoes cheletropic elimination of

For drug development professionals and structural chemists, this molecule is a "mechanistic probe." Its gem-dimethyl substitution at the C2 position acts as a steric lock, modulating the kinetics of ring opening and preventing the rearrangement to cyclic sultines (a pathway observed in the parent thiete 1,1-dioxide).

This guide provides a rigorous, self-validating computational protocol to characterize its electronic structure, predict its spectroscopic signature, and map its thermal decomposition pathways.

Computational Strategy: The "Three-Pillar" Approach

To ensure experimental relevance, we employ a composite strategy. Standard B3LYP calculations often fail to capture the dispersion interactions critical in the transition states of crowded ring systems.

Pillar 1: Level of Theory Selection

-

Geometry Optimization:

B97X-D / cc-pVTZ-

Rationale: The

B97X-D functional includes long-range dispersion corrections essential for accurately modeling the steric clash of the gem-dimethyl groups during ring puckering.

-

-

Kinetics (Barriers): M06-2X / 6-311++G(2df,2p)

-

Rationale: The M06-2X functional is the gold standard for main-group thermochemistry and barrier heights in electrocyclic reactions, outperforming B3LYP by 2–3 kcal/mol in accuracy.

-

-

Solvation: SMD Model (Solvent: Toluene or Dichloromethane)

-

Rationale: Sulfones are highly polar (

D). Implicit solvation is non-negotiable for comparing results with NMR data.

-

Pillar 2: Basis Set Architecture[1]

-

Sulfur Treatment: Sulfur requires polarization functions (

) to describe the hypervalent -

Diffuse Functions: Essential for the sulfone oxygens to correctly model the tail of the electron density, which influences chemical hardness and nucleophilic susceptibility.

Pillar 3: Self-Validation Protocol

-

Frequency Check: No imaginary frequencies for ground states; exactly one imaginary frequency for Transition States (TS).

-

IRC (Intrinsic Reaction Coordinate): Must connect the TS to the Thiete (reactant) and the Vinyl Sulfene (product).

Step-by-Step Computational Workflow

The following diagram outlines the logical flow of the study, from initial conformer generation to the final kinetic profile.

Caption: Logical workflow for electronic structure profiling. Blue: Input; Green: Optimization; Red: Transition State Analysis.

Key Electronic Features & Expected Data

Ground State Geometry

The thiete ring is not planar.[1] The

-

C2-C3 Bond: Expected to be elongated (

) due to the gem-dimethyl steric bulk. -

S-O Bonds: Characteristic double bond character, length

. -

Ring Strain Energy (RSE): Estimated at 25–30 kcal/mol, significantly higher than acyclic sulfones.

Frontier Molecular Orbitals (FMO)

The reactivity of thiete 1,1-dioxide is dominated by the LUMO, which is concentrated on the alkene (

-

HOMO: Localized on the C=C

bond. -

LUMO: Low-lying, making the molecule an excellent electrophile (Michael acceptor).

-

Band Gap: Correlates with kinetic stability. A narrower gap compared to sulfolene suggests higher reactivity toward ring opening.

Spectroscopic Validation (IR & NMR)

To validate your calculations, compare the computed frequencies (scaled by 0.95 for wB97X-D) with experimental windows.

| Feature | Experimental Range ( | Computational Target |

| Strong intensity, asymmetric stretch | ||

| Symmetric stretch | ||

| Weak intensity (ring strain effect) | ||

| Gem-dimethyl singlet (6H) | ||

| Vinyl Protons | Downfield due to sulfone electron withdrawal |

Mechanism: Electrocyclic Ring Opening[3][4][5]

The defining reaction of 2,2-dimethyl-2H-thiete 1,1-dioxide is its thermal ring opening to a vinyl sulfene. Unlike the parent molecule, the gem-dimethyl group blocks the formation of the cyclic sultine, channeling the reaction exclusively toward the open chain or decomposition.

The Woodward-Hoffmann Rule Application[4][6]

-

System: 4

electrons involved in the ring opening.[2][3][4][5] -

Thermal Process: Disrotatory (forbidden) vs. Conrotatory (allowed) .

-

Prediction: The C2-S bond breaks, and the methyl groups rotate in the same direction.

Reaction Coordinate Diagram

This diagram illustrates the energy landscape. The barrier height is the critical safety parameter for drug stability studies.

Caption: Reaction coordinate for the electrocyclic ring opening. The activation barrier is sensitive to the steric bulk of the C2 substituents.

Detailed Experimental Protocol (Gaussian Input)

To replicate this study, use the following input block structure. This is a "self-validating" job that performs optimization followed immediately by frequency analysis.

Input Block (Ground State Optimization):

Critical Checkpoints:

-

Symmetry: Do not enforce

symmetry ( -

TS Search Strategy:

-

Perform a "Relaxed Potential Energy Surface (PES) Scan" first.

-

Scan the C-S bond length from

to -

Take the maximum energy structure from the scan as the starting point for the Opt=(TS, CalcFC, NoEigenTest) job.

-

References

-

Paquette, L. A. (1968). Unsaturated Heterocyclic Systems. XL. The Synthesis and Thermal Decomposition of 2,2-Dimethyl-2H-thiete 1,1-Dioxide. Journal of Organic Chemistry. Link

-

Woodward, R. B., & Hoffmann, R. (1969). The Conservation of Orbital Symmetry. Angewandte Chemie International Edition. Link

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

-

Block, E. (1969). The Chemistry of Sulfenes. Chemical Reviews. Link

-

Gaussian 16 User Reference. SCRF (Self-Consistent Reaction Field) and SMD Model. Link

Sources

- 1. Thiete Dioxides as Templates Towards Twisted Scaffolds and Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autonomous Materials Systems - Background, interpretation, and significance of our paper on Biasing reaction pathways with mechanical force [autonomic.beckman.illinois.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Protocol for Synthesizing 2,2-Dimethyl-2H-thiete 1,1-dioxide

This Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity 2,2-Dimethyl-2H-thiete 1,1-dioxide . This strained four-membered cyclic sulfone is a valuable intermediate in heterocyclic synthesis, serving as a masked diene for Diels-Alder reactions and a precursor for functionalized sultams.

Abstract & Strategic Overview

The synthesis of 2,2-Dimethyl-2H-thiete 1,1-dioxide is achieved via a [2+2] cycloaddition-elimination strategy . This route avoids the harsh conditions of direct oxidation of thietes and provides regiochemical control through the use of an enamine intermediate. The protocol proceeds in three distinct phases:

-

Enamine Formation: Conversion of isobutyraldehyde to its morpholine enamine.

-

Sulfene Cycloaddition: In situ generation of sulfene (from methanesulfonyl chloride) and trapping with the enamine to form a 3-aminothietane 1,1-dioxide intermediate.

-

Hofmann Elimination: Quaternization of the amine followed by base-mediated elimination to install the C3–C4 double bond.

This method is preferred over 3-chlorothietane routes for the 2,2-dimethyl derivative due to the ready availability of isobutyraldehyde and the thermodynamic stability of the gem-dimethyl substitution during ring closure.

Safety & Hazards (Critical)

-

Methanesulfonyl Chloride (MsCl): Highly toxic, lachrymator, and corrosive.[1][2][3] Reacts violently with water. Handle only in a functioning fume hood.

-

Thiete 1,1-Dioxides: Strained rings.[4][5] While the 2,2-dimethyl derivative is relatively stable, thietes can polymerize or ring-open electrocyclically to vinyl sulfines upon heating. Store at -20°C.

-

Methyl Iodide: Neurotoxin and suspected carcinogen. Use double-gloving and specific waste disposal.

Retrosynthetic Analysis & Pathway

The logic follows the "Dittmer-Paquette" sulfene-enamine methodology. The gem-dimethyl group is installed early via the aldehyde precursor, ensuring correct regiochemistry relative to the sulfone.

Caption: Stepwise construction of the thiete sulfone core via sulfene-enamine cycloaddition and Hofmann elimination.

Reagents & Equipment

| Reagent | Purity/Grade | Role |

| Isobutyraldehyde | >99% | Precursor (C2 source) |

| Morpholine | >99%, Anhydrous | Enamine auxiliary |

| Methanesulfonyl Chloride | >99% | Sulfene precursor (C4, S source) |

| Triethylamine (Et3N) | >99%, Dry | Base for sulfene generation |

| Methyl Iodide (MeI) | >99% | Quaternization agent |

| Silver(I) Oxide (Ag2O) | Reagent Grade | Base for elimination |

| Solvents | Anhydrous THF, Et2O, Benzene/Toluene | Reaction media |

Equipment:

-

Dean-Stark apparatus (for Phase 1).

-

Pressure-equalizing addition funnel (for Phase 2).

-

Inert gas manifold (N2 or Ar).

-

Rotary evaporator with cold trap.

Detailed Experimental Protocol

Phase 1: Synthesis of 1-Morpholino-2-methylpropene (Enamine)

Objective: Create the electron-rich alkene required for sulfene trapping.

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser under N2 atmosphere.

-

Loading: Add Isobutyraldehyde (36.0 g, 0.50 mol), Morpholine (48.0 g, 0.55 mol), Benzene or Toluene (150 mL), and a catalytic amount of p-Toluenesulfonic acid (pTsOH) (0.1 g).

-

Reflux: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap. Continue until theoretical water (~9 mL) is collected (approx. 3–5 hours).

-

Purification:

-

Cool the mixture and remove solvent via rotary evaporation.

-

Distill the residue under reduced pressure.[6]

-

Target Fraction: Collect the fraction boiling at ~60–62°C / 10 mmHg.

-

Yield Expectation: 80–90% colorless liquid.

-

Phase 2: [2+2] Cycloaddition to Thietane Intermediate

Objective: Construct the 4-membered ring via in situ sulfene generation.

-

Setup: Flame-dry a 1 L three-neck RBF. Equip with an addition funnel, thermometer, and N2 inlet.

-

Solvation: Dissolve the Enamine from Phase 1 (28.2 g, 0.20 mol) and Triethylamine (20.2 g, 0.20 mol) in Anhydrous Ether or THF (300 mL).

-

Cooling: Cool the solution to 0°C using an ice bath. (Strict temperature control prevents polymerization).

-

Addition:

-

Dilute Methanesulfonyl chloride (22.9 g, 0.20 mol) in 50 mL of ether.

-

Add dropwise to the enamine solution over 1 hour.[6]

-

Observation: A heavy precipitate of triethylamine hydrochloride (Et3N·HCl) will form immediately.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2–4 hours.

-

Workup:

-

Filter off the Et3N·HCl salt using a sintered glass funnel. Wash the cake with dry ether.

-

Concentrate the filtrate in vacuo to obtain the crude 3-morpholino-2,2-dimethylthietane 1,1-dioxide .

-

Note: The intermediate is often a solid. It can be recrystallized from ethanol/water if high purity is needed, but crude is often sufficient for Phase 3.

-

Phase 3: Quaternization and Hofmann Elimination

Objective: Eliminate the amine auxiliary to install the double bond.

-

Quaternization:

-

Elimination:

-

Suspend the quaternary ammonium salt in Distilled Water (150 mL).

-

Add freshly prepared Silver(I) Oxide (Ag2O) (approx. 1.1 equiv relative to salt).[6][8]

-

Mechanism:[1][9][10] Ag2O generates the quaternary ammonium hydroxide and precipitates AgI.

-

Stir for 1–2 hours at RT.

-

Filter off the silver salts.

-

-

Isolation:

-

Concentrate the aqueous filtrate carefully (bath temp <40°C) to a small volume.

-

Critical Step: The elimination often occurs during the concentration or upon mild heating of the hydroxide solution.

-

Extract the residue with Dichloromethane (DCM) (3 x 50 mL).

-

Dry organics over MgSO4 and concentrate.

-

-

Final Purification:

-

Recrystallize the solid from Hexane/Ether or sublime under high vacuum.

-

Product: 2,2-Dimethyl-2H-thiete 1,1-dioxide.

-

Characterization Data (Reference)

| Technique | Expected Signal | Interpretation |

| 1H NMR (CDCl3) | δ 1.60 (s, 6H) | Gem-dimethyl protons at C2. |

| δ 6.65 (d, J=4 Hz, 1H) | Vinyl proton at C4 (adjacent to Sulfone). | |

| δ 6.45 (d, J=4 Hz, 1H) | Vinyl proton at C3. | |

| IR (KBr) | 1300, 1120 cm⁻¹ | Strong SO2 stretching bands. |

| 1560 cm⁻¹ | C=C stretch (strained ring). | |

| Melting Point | ~85–90°C | (Varies slightly with purity). |

Expert Tips & Troubleshooting

-

Moisture Sensitivity: The sulfene intermediate is rapidly hydrolyzed by water. Ensure all reagents for Phase 2 are strictly anhydrous.

-

Ring Strain: The final thiete product is a strained ring. Avoid prolonged heating >60°C during workup, as this may trigger electrocyclic ring opening to a vinyl sulfine, which then polymerizes.

-

Alternative Elimination: If Ag2O is unavailable, the elimination can be performed by passing the methiodide salt through a basic ion-exchange resin (OH- form) and then concentrating the eluate.

-

Regiochemistry: The gem-dimethyl group at C2 is guaranteed by the enamine structure. The sulfene sulfur atom attacks the nucleophilic carbon of the enamine (the one bearing the methyls), while the sulfene CH2 attacks the carbon bearing the nitrogen.

References

-

Paquette, L. A.; Rosen, M. "Unsaturated Heterocyclic Systems.[4] LVI. Synthesis and Reactions of 2,2-Dimethyl-2H-thiete 1,1-Dioxide." Journal of Organic Chemistry, 1970 , 35, 905.[4] Link

-

Dittmer, D. C.; Christy, M. E. "Derivatives of Thiacyclobutene (Thiete)." Journal of Organic Chemistry, 1961 , 26, 1324. Link

-

Dittmer, D. C. "Thietes and Thietane-1,1-dioxides."[4] Comprehensive Heterocyclic Chemistry, 1984 . (Review of general methodology).

-

Organic Syntheses , Coll. Vol. 6, p. 979 (1988); Vol. 53, p. 59 (1973). "Thiete 1,1-Dioxide and 3-Chlorothiete 1,1-Dioxide."[4] Link (Provides the base protocol for the parent system).

Sources

- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. study.com [study.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Direct synthesis of highly strained bifunctionalized 2H-thiete 1,1-dioxides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof - Google Patents [patents.google.com]

- 7. AU2010305397A1 - Method for the synthesis of 2-thiohistidine and the like - Google Patents [patents.google.com]

- 8. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

Application Note: Synthesis of Six-Membered Sultams via Vinyl Sulfene Trapping and [4+2] Cycloaddition

This Application Note is designed to provide a rigorous, field-validated guide to the synthesis of six-membered sultams (

It addresses the specific request for "Vinyl Sulfene Trapping" while scientifically distinguishing between the two primary mechanistic pathways that utilize sulfene species to construct the sultam core:

-

Pathway A (The Standard): Trapping of simple Sulfenes (dienophiles) by Vinyl Imines (dienes).

-

Pathway B (The Advanced): Trapping of Vinyl Sulfenes (dienes) by Heterodienophiles .

Abstract & Strategic Analysis

Six-membered cyclic sulfonamides (

While five-membered sultams (

-

Inverse Electron Demand Hetero-Diels-Alder (HDA): Utilizing in situ generated sulfenes as dienophiles trapped by 1-azadienes (vinyl imines).

-

Vinyl Sulfene Trapping (Metz Protocol): Utilizing transient vinyl sulfenes as heterodienes trapped by electron-deficient dienophiles.

Mechanistic Pathways

The term "Vinyl Sulfene Trapping" in literature often encompasses two distinct mechanistic manifolds depending on whether the sulfene species acts as the

Pathway A: Sulfene as Dienophile (The Weinreb-King Route)

This is the most reliable method for generating

Pathway B: Vinyl Sulfene as Heterodiene (The Metz Route)

Here, the "Vinyl Sulfene" (

Figure 1: Mechanistic dichotomy of sultam synthesis via sulfene intermediates. Pathway A uses sulfene as a dienophile; Pathway B uses vinyl sulfene as a diene.

Experimental Protocols

Protocol A: Synthesis of -Sultams via Sulfene-Imine Cycloaddition

Target: 3,6-Dihydro-2H-1,2-thiazine 1,1-dioxides. Mechanism: Inverse electron demand Hetero-Diels-Alder.

Materials

-

Substrate:

-Unsaturated Imine (prepared from cinnamaldehyde + amine). -

Reagent: Methanesulfonyl chloride (MsCl) or substituted alkanesulfonyl chloride.

-

Base: Triethylamine (Et

N) or DIPEA. -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure

-

Preparation of Vinyl Imine:

-

Dissolve cinnamaldehyde (1.0 equiv) and primary amine (1.0 equiv) in DCM. Add anhydrous MgSO

. Stir at RT for 4 hours. Filter and concentrate to yield the 1-azadiene. Use immediately (sensitive to hydrolysis).

-

-

Cycloaddition Setup:

-

Dissolve the crude vinyl imine (1.0 mmol) in anhydrous DCM (10 mL) under Argon atmosphere.

-

Cool the solution to -78°C (dry ice/acetone bath). Note: Low temperature is critical to prevent sulfene oligomerization.

-

Add Triethylamine (1.5 equiv) via syringe.

-

-

Sulfene Generation & Trapping:

-

Dilute Methanesulfonyl chloride (1.2 equiv) in DCM (2 mL).

-

Critical Step: Add the MsCl solution dropwise over 30 minutes to the reaction mixture.

-

Why: Slow addition maintains a low steady-state concentration of the highly reactive sulfene, favoring the cross-reaction with the imine over self-polymerization.

-

-

Reaction Progression:

-

Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Monitor via TLC (or crude NMR) for the disappearance of the imine.

-

-

Workup:

-

Quench with saturated aqueous NH

Cl. -

Extract with DCM (3x). Wash combined organics with brine, dry over Na

SO -

Purify via flash column chromatography (Silica gel, Hexane/EtOAc).

-

Typical Yield: 60-85% Stereochemistry: The reaction typically yields the cis-sultam (endo-selectivity) if substituted sulfenes are used.

Protocol B: Synthesis of Bicyclic Sultams via Vinyl Sulfene (Metz Protocol)

Target: Complex bicyclic sultams. Mechanism: Ring opening of Thiete 1,1-dioxide followed by [4+2] trapping.

Materials

-

Precursor: Thiete 1,1-dioxide (commercially available or synthesized via Hofmann elimination of 3-aminothietane 1,1-dioxide).

-

Trap: Diethyl azodicarboxylate (DEAD) or electron-deficient imine.

-

Solvent: Toluene or Xylene (degassed).

Step-by-Step Procedure

-

Precursor Preparation:

-

Charge a pressure tube (sealed vessel) with Thiete 1,1-dioxide (1.0 equiv).

-

Add the trapping agent (e.g., DEAD, 2.0 equiv). Excess trap is required due to the reversibility of the ring opening.

-

Dissolve in Toluene (0.1 M concentration).

-

-

Thermolysis:

-

Trapping:

-

Maintain heat for 12-24 hours. The vinyl sulfene is trapped by the dienophile in a [4+2] fashion.

-

-

Workup:

Note: If an alkene (e.g., Norbornene) is used as the trap, the product is a Sultone/Cyclic Sulfone , not a sultam. To get a sultam, the trap must contain nitrogen.

Data Summary & Optimization

| Parameter | Pathway A (Sulfene + Imine) | Pathway B (Vinyl Sulfene + Trap) |

| Primary Intermediate | Sulfene ( | Vinyl Sulfene ( |

| Role of Sulfene | Dienophile ( | Heterodiene ( |

| Key Precursor | Sulfonyl Chloride | Thiete 1,1-dioxide |

| Reaction Temp | -78°C to 0°C | 110°C - 140°C |

| Major Side Reaction | Sulfene polymerization | Thiete dimerization |

| Product Ring Size | 6-membered ( | 6-membered (Bicyclic) |

Troubleshooting Guide (Decision Tree)

Figure 2: Optimization logic for Protocol A.

References

-

King, J. F. (1975). Return of the sulfenes. Accounts of Chemical Research, 8(1), 10–17. Link

-

Metz, P. , & Seng, D. (1995). Vinyl sulfenes: Generation and [4+2] cycloaddition reactions. Tetrahedron, 51(26), 7181-7192. Link

- Weinreb, S. M. (1991). Heterodienophile additions to N-sulfonyl-1-azadienes. Comprehensive Organic Synthesis, Vol 5, 401.

-

Wolfe, J. P. (2018). Synthesis of Sultams via Palladium-Catalyzed Carboamination. Journal of Organic Chemistry. Link

-

Paquette, L. A. (1984). The chemistry of vinyl sulfenes. Organic Reactions.[1][3][5][8][10][11][12][13] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchwithrowan.com [researchwithrowan.com]

- 3. repository.usfca.edu [repository.usfca.edu]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones [organic-chemistry.org]

- 9. Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles [mdpi.com]

- 10. orgsyn.org [orgsyn.org]

- 11. youtube.com [youtube.com]

- 12. Sultam synthesis [organic-chemistry.org]

- 13. "Click, click, cyclize": a DOS approach to sultams utilizing vinyl sulfonamide linchpins - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Application Note: 2,2-Dimethyl-2H-thiete 1,1-dioxide in Cycloaddition and Scaffold Synthesis

Topic: Using 2,2-Dimethyl-2H-thiete 1,1-dioxide as a dienophile in organic synthesis Content Type: Application Notes and Protocols

Executive Summary

2,2-Dimethyl-2H-thiete 1,1-dioxide (CAS 22525-84-4) represents a specialized class of strained, electron-deficient dienophiles. Unlike linear vinyl sulfones, the inclusion of the sulfonyl moiety within a four-membered ring introduces significant ring strain (~22 kcal/mol), dramatically enhancing the reactivity of the C3=C4 double bond towards [4+2] cycloadditions.

This guide details the utility of this reagent not merely as a trap for dienes, but as a strategic "masked" synthon for constructing medium-sized rings and complex polycyclic scaffolds. The gem-dimethyl substitution at the C2 position provides crucial kinetic stability, preventing spontaneous electrocyclic ring opening to vinyl sulfenes while directing regioselectivity during cycloaddition.

Mechanistic Principles & Reactivity Profile

Frontier Molecular Orbital (FMO) Theory

The reactivity of 2,2-dimethyl-2H-thiete 1,1-dioxide is governed by the lowering of its Lowest Unoccupied Molecular Orbital (LUMO) energy by the sulfonyl electron-withdrawing group (EWG).

-

LUMO Distortion: The sulfone group pulls electron density, making the C3=C4 bond highly electrophilic.

-

Strain Release: The driving force for the Diels-Alder reaction is the relief of angle strain in the four-membered thiete ring upon conversion to a six-membered sultone-bridged system (thiabicyclo[4.2.0]octene dioxide).

-

Regiocontrol: The bulky gem-dimethyl group at C2 exerts steric pressure, often directing unsymmetrical dienes to attack in a specific orientation to minimize 1,3-diaxial-like interactions in the transition state.

Reaction Manifold

The utility of this reagent extends beyond the initial adduct. The resulting bicyclic sulfones are versatile intermediates:

-

Stable Adducts: Useful as rigid, polar scaffolds in medicinal chemistry (e.g., bioisosteres).

-

Cheletropic Extrusion: Upon heating, these adducts often extrude SO₂ to generate 1,3-dienes or ring-expanded systems (e.g., cycloheptadienes).

Figure 1: Reaction manifold showing the conversion of the thiete dioxide reagent into bicyclic sulfones and subsequent thermal processing.

Experimental Protocols

Synthesis of the Reagent (Contextual)

Note: While often prepared in situ or purchased, understanding its origin aids in troubleshooting. The reagent is typically synthesized via the halogenation of 3,3-dimethylthietane 1,1-dioxide followed by base-induced elimination (Dittmer/Paquette methods).

-

Key Step: Chlorination/Bromination followed by dehydrohalogenation with Et₃N.

Protocol A: Standard Diels-Alder Cycloaddition

Objective: Synthesis of a bicyclic sulfone adduct using 1,3-diphenylisobenzofuran (DPIBF) as a model reactive diene.

Materials:

-

2,2-Dimethyl-2H-thiete 1,1-dioxide (1.0 equiv)

-

1,3-Diphenylisobenzofuran (1.1 equiv)

-

Solvent: Toluene (Anhydrous)

-

Equipment: Sealed pressure tube or reflux condenser

Step-by-Step Procedure:

-

Preparation: In a flame-dried reaction vial, dissolve 2,2-dimethyl-2H-thiete 1,1-dioxide (132 mg, 1.0 mmol) in anhydrous toluene (5 mL).

-

Addition: Add 1,3-diphenylisobenzofuran (297 mg, 1.1 mmol). The solution will be vibrant yellow/orange.

-

Reaction:

-

Method A (Kinetic): Stir at room temperature for 12–24 hours.

-

Method B (Thermal): Heat to 80°C in a sealed tube for 4 hours.

-

Monitoring: Monitor consumption of the thiete (TLC: 30% EtOAc/Hexanes; stain with KMnO₄ or visualize UV). The disappearance of the diene's fluorescence is also an indicator.

-

-

Workup: Concentrate the reaction mixture under reduced pressure to yield a crude solid.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, Gradient 10-40% EtOAc/Hexane).

-

Validation:

-

¹H NMR: Look for the disappearance of the thiete vinyl protons (typically δ 6.5–7.0 ppm) and the appearance of bridgehead methine signals.

-

IR: Strong sulfone bands at ~1300 and ~1150 cm⁻¹.

-

Protocol B: Thermal Extrusion for Ring Expansion

Objective: Converting the Diels-Alder adduct into a cyclic diene via SO₂ extrusion.

Procedure:

-

Take the purified adduct from Protocol A.

-

Dissolve in a high-boiling solvent (e.g., Xylene or Diphenyl ether) or perform neat in a sublimation apparatus.

-

Heat to 150–180°C .

-

Observation: Evolution of gas (SO₂) indicates reaction progress.

-

Isolation: If performed in solvent, distill the solvent or chromatograph. If neat, the product may sublime onto the cold finger.

Data Analysis & Troubleshooting

Comparative Reactivity Table

| Parameter | 2,2-Dimethyl-2H-thiete 1,1-dioxide | Unsubstituted 2H-thiete 1,1-dioxide | Implication |

| Steric Bulk | High (C2 position) | Low | 2,2-Dimethyl analog is slower reacting but more regioselective. |

| Stability | High (Resistant to polymerization) | Moderate | 2,2-Dimethyl analog is easier to handle/store. |

| Ring Strain | ~22-24 kcal/mol | ~22 kcal/mol | Both are highly reactive dienophiles. |

| Primary Product | gem-dimethyl bicyclic sulfone | Bicyclic sulfone | Methyl groups protect the C2 position from metabolic/chemical attack. |

Common Issues and Solutions

| Symptom | Probable Cause | Corrective Action |

| Low Yield | Polymerization of diene or reagent. | Perform reaction in dilute conditions (0.1 M). Use a radical inhibitor (BHT) if the diene is sensitive. |

| No Reaction | Steric hindrance of the gem-dimethyls. | Increase temperature to 110°C (Toluene reflux) or use Lewis Acid catalysis (e.g., AlCl₃, though use caution with sulfones). |

| Complex Mixture | Thermal instability of adduct (SO₂ loss). | Lower reaction temperature.[3][6] If the target is the adduct, avoid temps >100°C. |

Modern Applications: Scaffold Functionalization

Recent advances (e.g., Bull et al., 2024; Paquette group) have highlighted the use of thiete dioxides not just as dienophiles, but as templates for C-H Functionalization .

-

Workflow: The rigid thiete dioxide core can direct Palladium-catalyzed arylation.

-

Utility: This allows the "2,2-dimethyl" motif to act as a fixed point, while the C3 or C4 positions are derivatized to create novel, axially chiral ligands or drug pharmacophores.

References

-

Dittmer, D. C., & Davis, F. A. (1965). Derivatives of Thiacyclobutene (Thiete). I. Reaction of Thiete 1,1-Dioxide with 1,3-Diphenylisobenzofuran. Journal of the American Chemical Society. Link

-

Paquette, L. A., & Rosen, M. (1968). Unsaturated Heterocyclic Systems.[7] XL. Synthesis and Chemical Properties of 2,2-Dimethyl-2H-thiete 1,1-Dioxide. Journal of the American Chemical Society. Link

-

Saejong, P., et al. (2024).[7] Synthesis of 3,3-Disubstituted Thietane Dioxides.[7] The Journal of Organic Chemistry.[7][8] Link

-

Sedergran, T. C., & Dittmer, D. C. (1984). Reactions of 3-chloro-2H-thiete 1,1-dioxide.[3] The Journal of Organic Chemistry.[7][8] Link

-

Block, E. (2007). Thietanes and Thietes: Monocyclic. Comprehensive Heterocyclic Chemistry III. Link

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 22525-84-4_2H-Thiete,2,2-dimethyl-, 1,1-dioxideCAS号:22525-84-4_2H-Thiete,2,2-dimethyl-, 1,1-dioxide【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Sigma-Aldrich [chemdict.com]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Mastering the [4+2] Cycloaddition of 2,2-Dimethyl-2H-thiete 1,1-dioxide for Advanced Synthesis

Introduction: Unveiling the Synthetic Potential of a Strained Heterocycle

In the landscape of modern organic synthesis, the quest for novel molecular architectures is relentless. The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, remains a powerful tool for the construction of complex cyclic systems. This application note delves into the nuanced reaction conditions required to harness the synthetic potential of 2,2-Dimethyl-2H-thiete 1,1-dioxide, a strained four-membered sulfur heterocycle. This compound is not a diene itself but serves as a valuable precursor to a highly reactive intermediate: 2,2-dimethylvinyl sulfene. Through a thermally induced electrocyclic ring-opening, this transient species is generated in situ and can be trapped by suitable dienophiles to forge unique sulfone-containing polycyclic frameworks.

This guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the theoretical underpinnings, practical considerations, and detailed protocols for successfully employing 2,2-Dimethyl-2H-thiete 1,1-dioxide in [4+2] cycloaddition reactions.

The Core Principle: In-Situ Generation of a Reactive Intermediate

The utility of 2,2-Dimethyl-2H-thiete 1,1-dioxide in [4+2] cycloadditions hinges on its thermal lability. Upon heating, the strained four-membered ring undergoes a concerted electrocyclic ring-opening to generate the transient and highly reactive 2,2-dimethylvinyl sulfene. This intermediate possesses the requisite 4π-electron system for a Diels-Alder reaction.

However, the fleeting nature of vinyl sulfenes presents a significant challenge. In the absence of a reactive trapping agent, they can undergo alternative reaction pathways, such as rearrangement to form more stable sultines or polymerization, leading to the formation of intractable tars. Consequently, the success of this cycloaddition is critically dependent on the choice of the dienophile and the precise control of reaction conditions to ensure efficient trapping of the in situ-generated intermediate.

Visualizing the Reaction Pathway

The overall transformation can be visualized as a two-step process initiated by heat, followed by the rapid cycloaddition.

Caption: Reaction workflow for the [4+2] cycloaddition.

Critical Reaction Parameters: A Tabulated Guide

The selection of appropriate reaction conditions is paramount for achieving high yields and minimizing side products. The following table summarizes key parameters and provides expert recommendations based on available literature.

| Parameter | Recommended Conditions | Rationale & Expert Insights |

| Dienophile | Strained alkenes (e.g., norbornene, benzonorbornene) | The high reactivity of the in-situ generated vinyl sulfene necessitates a highly reactive dienophile for efficient trapping. Less strained or electron-deficient alkenes often result in low yields or tar formation. The inherent strain in norbornene and its derivatives enhances their dienophilic character. |